molecular formula C18H25N3O4S B2941090 11-(1-methanesulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1207043-61-5

11-(1-methanesulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2941090
CAS No.: 1207043-61-5
M. Wt: 379.48
InChI Key: LBRSDXOPJXYJHM-UHFFFAOYSA-N
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Description

This compound belongs to the diazatricyclo[7.3.1.0²⁷]trideca-2,4-dien-6-one family, characterized by a fused bicyclic core with a lactam moiety. Its structure includes a methanesulfonylpiperidine-4-carbonyl substituent at position 11, distinguishing it from simpler analogs. Such structural features suggest applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antiviral agents, based on analogs like methylcytisine .

Properties

IUPAC Name

11-(1-methylsulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-26(24,25)20-7-5-14(6-8-20)18(23)19-10-13-9-15(12-19)16-3-2-4-17(22)21(16)11-13/h2-4,13-15H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRSDXOPJXYJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1-methanesulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Functionalization: Introduction of the methanesulfonylpiperidine and carbonyl groups through reactions such as acylation and sulfonylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-(1-methanesulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and diazatricyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

11-(1-methanesulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 11-(1-methanesulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituent at Position 11 Biological Activity/Properties Reference
11-(1-Methanesulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[...]trideca-2,4-dien-6-one (Target) Methanesulfonylpiperidine-4-carbonyl Hypothesized kinase modulation
(1R,9S)-11-Methyl-7,11-diazatricyclo[...]trideca-2,4-dien-6-one (Methylcytisine) Methyl Antiviral (dengue virus)
11,11′-Carbonylbis(7,11-diazatricyclo[...]trideca-2,4-dien-6-one) Carbonyl-linked dimer Increased molecular weight/stability
(1R,9S)-11-(Cyclohexylcarbonyl)-5-(2-methylphenyl)-7,11-diazatricyclo[...]trideca-2,4-dien-6-one Cyclohexylcarbonyl + 2-methylphenyl Variable expression in bioassays


Key Observations :

  • Substituent Impact : The methanesulfonylpiperidine group in the target compound likely improves solubility and target binding compared to methyl (methylcytisine) or aryl groups (cyclohexylcarbonyl derivative). The dimeric analog () may exhibit altered pharmacokinetics due to higher molecular weight .
  • Biological Activity: Methylcytisine demonstrates antiviral activity against dengue virus, attributed to its tricyclic core .
Physicochemical and Spectral Properties
  • Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) exceeds methylcytisine (244 g/mol) due to the bulky methanesulfonylpiperidine substituent.
  • Spectroscopic Characterization : NMR and UV-Vis data for diazatricyclo derivatives are critical for structural elucidation . For example, methylcytisine’s ¹H-NMR shows distinct signals for the methyl group (δ 1.2–1.5 ppm) and lactam carbonyl (δ 170–175 ppm) . The target compound’s sulfonyl group would likely produce deshielded proton signals (δ 3.0–3.5 ppm) .
Expression and Bioactivity Trends

A heatmap analysis () highlights differential expression levels among diazatricyclo derivatives. The cyclohexylcarbonyl analog () showed moderate expression (yellow), while simpler analogs (e.g., methyl-substituted) exhibited higher activity (red), suggesting substituent bulk may hinder bioavailability .

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